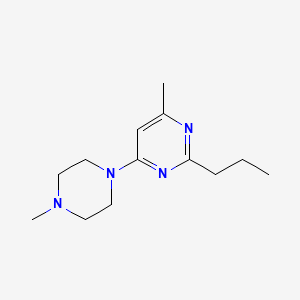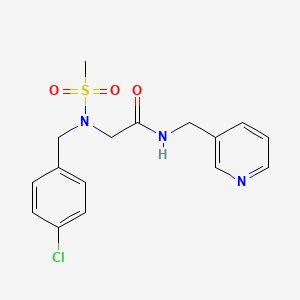
N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide), also known as CDC, is a synthetic compound that has gained attention in scientific research due to its potential as a drug delivery system and its ability to act as an inhibitor for certain enzymes. CDC is a member of the cyclopropane carboxamide family, which is known for its unique structural features and potential therapeutic applications.
Wirkmechanismus
N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) is believed to inhibit enzymes through its ability to bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Additionally, N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) has been shown to induce apoptosis in cancer cells through the inhibition of cathepsin B and L.
Biochemical and Physiological Effects:
N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) has been shown to have low toxicity and is generally well-tolerated in animal studies. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis. N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) has also been shown to have anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) is its potential as a drug delivery system, as it has been shown to effectively encapsulate and deliver drugs to specific target sites. However, one limitation is its relatively high cost compared to other drug delivery systems.
Zukünftige Richtungen
1. Further studies on the effectiveness of N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) as a drug delivery system for various drugs and target sites.
2. Investigation of the potential for N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) as a therapeutic agent for various diseases, including cancer and inflammation.
3. Development of more cost-effective synthesis methods for N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide).
4. Exploration of the potential for N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) as a diagnostic tool for enzyme activity in various diseases.
Synthesemethoden
N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) can be synthesized through various methods, including the reaction of cyclohexanediamine with 2,2-diphenylcyclopropanecarboxylic acid chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide).
Wissenschaftliche Forschungsanwendungen
N,N'-1,2-cyclohexanediylbis(2,2-diphenylcyclopropanecarboxamide) has been studied for its potential applications in drug delivery systems, as it has been shown to be effective in encapsulating and delivering drugs to specific target sites. It has also been studied for its ability to inhibit certain enzymes, such as cathepsin B and L, which are involved in various pathological processes, including cancer metastasis and inflammation.
Eigenschaften
IUPAC Name |
N-[2-[(2,2-diphenylcyclopropanecarbonyl)amino]cyclohexyl]-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38N2O2/c41-35(31-25-37(31,27-15-5-1-6-16-27)28-17-7-2-8-18-28)39-33-23-13-14-24-34(33)40-36(42)32-26-38(32,29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-12,15-22,31-34H,13-14,23-26H2,(H,39,41)(H,40,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVHEWSRHKIFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5CC5(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-cyclohexane-1,2-diylbis(2,2-diphenylcyclopropanecarboxamide) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4962279.png)


![ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4962298.png)
![3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4962310.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-butynamide](/img/structure/B4962322.png)
![2-(2,4-dinitrophenoxy)-4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4962330.png)

![N-benzyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4962340.png)

![8-bromo-7-[3-(4-fluorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4962356.png)


![3-[(4-chlorobenzyl)oxy]benzonitrile](/img/structure/B4962387.png)